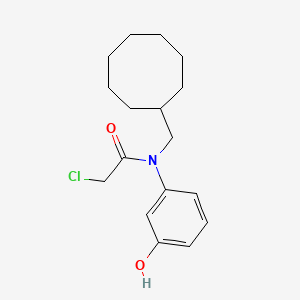
C(C)OC(=O)C1CC(C1)CN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C(C)OC(=O)C1CC(C1)CN is a chemical compound that belongs to the family of cyclohexanecarboxamide derivatives. This compound is widely used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The precise mechanism of action of C(C)OC(=O)C1CC(C1)CN is not fully understood. However, studies suggest that this compound may act by inhibiting the activity of certain enzymes and receptors in the body, leading to the suppression of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
C(C)OC(=O)C1CC(C1)CN has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of specific enzymes involved in cancer cell growth, leading to a reduction in tumor size. Additionally, C(C)OC(=O)C1CC(C1)CN has been shown to protect neurons from damage, potentially slowing the progression of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using C(C)OC(=O)C1CC(C1)CN in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific receptors and enzymes, making it an ideal candidate for targeted therapies. However, one limitation of using C(C)OC(=O)C1CC(C1)CN in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause adverse effects, highlighting the need for careful dosing and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of C(C)OC(=O)C1CC(C1)CN in scientific research. One potential area of interest is the development of targeted therapies for specific types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, the development of new synthesis methods for C(C)OC(=O)C1CC(C1)CN may lead to the creation of new analogs with improved potency and specificity.
Conclusion:
In conclusion, C(C)OC(=O)C1CC(C1)CN is a unique and potent chemical compound with potential applications in various fields of scientific research. Its high potency and specificity make it an ideal candidate for targeted therapies, while its potential neuroprotective effects make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Synthesemethoden
The synthesis of C(C)OC(=O)C1CC(C1)CN involves the reaction of cyclohexanone with ethyl chloroformate and subsequent reaction with 1,2-diaminopropane. This method provides a high yield of the compound and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
C(C)OC(=O)C1CC(C1)CN has been extensively used in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to act as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 3-(aminomethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOQTORRWPYRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(aminomethyl)cyclobutane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


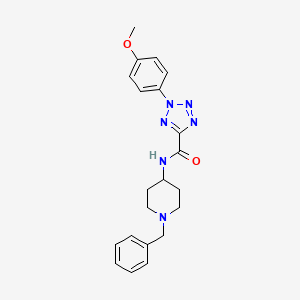

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586248.png)
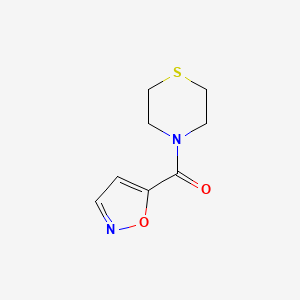
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2586255.png)
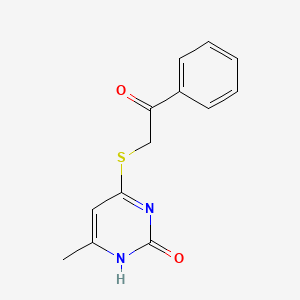


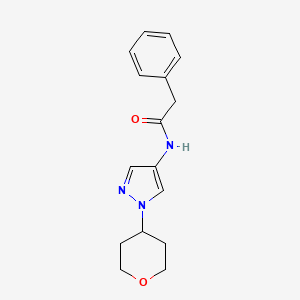
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2586261.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2586262.png)
